![molecular formula C9H16N2O3 B12303640 (2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid is a chiral amino acid derivative with a cyclopropylcarbamoyl group attached to the amino nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid typically involves the following steps:
Formation of the cyclopropylcarbamoyl group: This can be achieved by reacting cyclopropylamine with a suitable carbonyl compound, such as an ester or an acid chloride, under basic conditions.
Attachment to the amino acid backbone: The cyclopropylcarbamoyl group is then introduced to the amino acid backbone through an amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, sulfonates in the presence of a nucleophile like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes.
Industrial Applications: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, modulating their activity. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid: The enantiomer of the compound, which may have different biological activity and properties.
N-cyclopropyl-3-methylbutanamide: A structurally similar compound lacking the amino acid backbone.
Cyclopropylamine derivatives: Compounds with similar cyclopropylcarbamoyl groups but different core structures.
Uniqueness
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of both the cyclopropylcarbamoyl group and the amino acid backbone. This combination of features allows it to interact selectively with biological targets and participate in a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-5(2)7(8(12)13)11-9(14)10-6-3-4-6/h5-7H,3-4H2,1-2H3,(H,12,13)(H2,10,11,14) |
Clé InChI |
XYVHESYFURPMIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)NC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



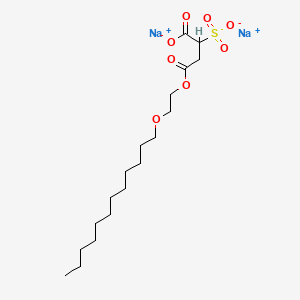

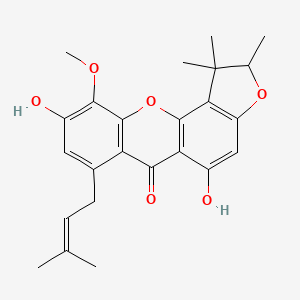

![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
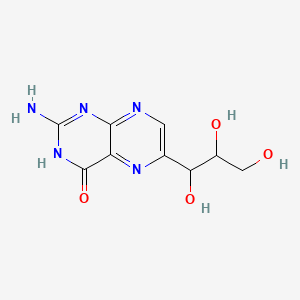
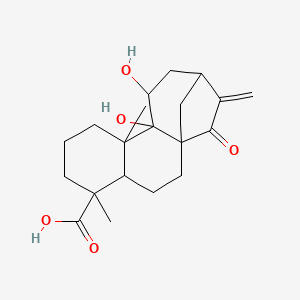
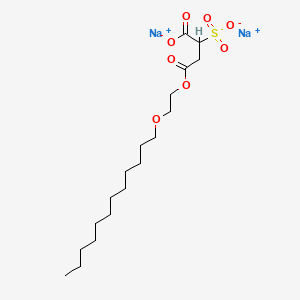
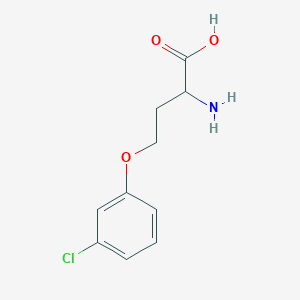
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)
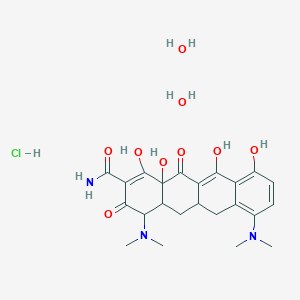
![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)
![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
